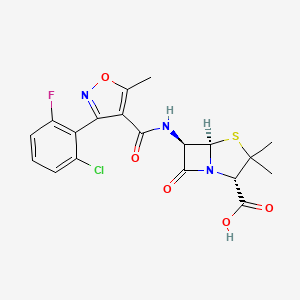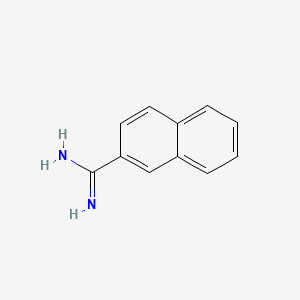
ナフタレン-2-カルボキシミド
概要
説明
Naphthalene-2-carboximidamide is an organic compound with the molecular formula C11H10N2. It is a derivative of naphthalene, characterized by the presence of a carboximidamide group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Naphthalene-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Naphthalene-2-carboximidamide primarily targets the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and it is involved in cell migration and tissue remodeling.
Mode of Action
Naphthalene-2-carboximidamide interacts with its target by specifically cleaving the zymogen plasminogen to form the active enzyme plasmin . This interaction results in changes in the enzymatic activity, leading to the breakdown of blood clots.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Naphthalene-2-carboximidamide’s action primarily involve the breakdown of blood clots due to the activation of plasmin. This can lead to enhanced blood flow and tissue remodeling .
生化学分析
Biochemical Properties
Naphthalene-2-carboximidamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with drug-metabolizing enzymes (DMEs), which are critical determinants of drug safety and efficacy . These interactions can be categorized into microbiome-DME interactions, xenobiotics-DME interactions, and host protein-DME interactions. The nature of these interactions involves the transformation of the parent compound into metabolites with different physicochemical and pharmacological properties.
Cellular Effects
Naphthalene-2-carboximidamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to naphthalene, a related compound, has been linked to region-specific toxicity in airway club cells through cytochrome P450-mediated bioactivation . This results in oxidative stress, changes in energy supply, and ultimately, cell loss in the airway epithelium. These effects highlight the potential impact of Naphthalene-2-carboximidamide on cellular function.
Molecular Mechanism
The molecular mechanism of Naphthalene-2-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to specifically cleave the zymogen plasminogen to form the active enzyme plasmin . This interaction underscores its role in modulating enzymatic activity and influencing biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthalene-2-carboximidamide change over time. Studies have shown that naphthalene exposure leads to distinct metabolomic changes in lung regions, with variations observed at different time points post-exposure . These temporal changes are crucial for understanding the stability, degradation, and long-term effects of Naphthalene-2-carboximidamide on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Naphthalene-2-carboximidamide vary with different dosages in animal models. Research indicates that naphthalene exposure can lead to cytotoxicity in airway epithelial cells, with juvenile animals being more susceptible . Higher doses may result in more pronounced toxic or adverse effects, highlighting the importance of dosage considerations in evaluating the safety and efficacy of Naphthalene-2-carboximidamide.
Metabolic Pathways
Naphthalene-2-carboximidamide is involved in metabolic pathways that include the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage . This process is analogous to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons. The compound’s involvement in these pathways underscores its role in influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Naphthalene-2-carboximidamide within cells and tissues involve interactions with transporters and binding proteins. Membrane transport proteins facilitate the flux of molecules across cell membranes, playing a crucial role in the absorption, distribution, metabolism, and elimination of the compound . These interactions affect the localization and accumulation of Naphthalene-2-carboximidamide within different cellular compartments.
Subcellular Localization
The subcellular localization of Naphthalene-2-carboximidamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell. For example, the subcellular localization of certain proteins can determine their stability and protective capacity . Understanding the subcellular localization of Naphthalene-2-carboximidamide is essential for elucidating its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanamide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-naphthylamine
Reagent: Cyanamide
Conditions: Acidic medium (e.g., hydrochloric acid)
The reaction yields naphthalene-2-carboximidamide as the primary product.
Industrial Production Methods
In industrial settings, the production of naphthalene-2-carboximidamide may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-nitronaphthalene to produce 2-naphthylamine, followed by the reaction with cyanamide under controlled conditions.
化学反応の分析
Types of Reactions
Naphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to naphthalene-2-carboxamidine.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid
Reduction: Naphthalene-2-carboxamidine
Substitution: Various substituted derivatives depending on the reagent used
類似化合物との比較
Similar Compounds
- Naphthalene-1-carboximidamide
- Naphthalene-2-carboxamidine
- Naphthalene-2-carboxylic acid
Uniqueness
Naphthalene-2-carboximidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
naphthalene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXJHZXEUUFNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205052 | |
| Record name | beta-Naphthamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-14-9 | |
| Record name | beta-Naphthamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Naphthamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Naphthalene-2-carboximidamide derivatives and their potential applications?
A1: Naphthalene-2-carboximidamide derivatives are a class of organic compounds characterized by a naphthalene ring structure with a carboximidamide group at the 2-position. This core structure can be further modified with various substituents. One example is 7-[[2-[[1-(1-Iminoethyl)piperidin-4-yl]oxy]-9H-carbazol-9-yl] methyl]naphthalene-2-carboximidamide (ZK-806450), which has been studied for its interaction with bovine trypsin []. These modifications can significantly influence the compound's pharmacological properties, including its target specificity, potency, and overall therapeutic profile. While specific data like molecular formula, weight, and spectroscopic information for these derivatives are not provided in the abstracts, researchers are actively exploring these compounds for therapeutic applications [].
Q2: How does the structure of Naphthalene-2-carboximidamide derivatives influence their interaction with trypsin?
A2: The research highlights the binding of a specific Naphthalene-2-carboximidamide derivative, ZK-806450, to bovine trypsin []. While the exact mechanism of interaction isn't detailed in the abstract, it's likely that the specific arrangement of the 7-[[2-[[1-(1-Iminoethyl)piperidin-4-yl]oxy]-9H-carbazol-9-yl] methyl] substituent on the naphthalene ring plays a crucial role in binding affinity and specificity to the trypsin active site. Further research into the structure-activity relationship (SAR) of various Naphthalene-2-carboximidamide derivatives is necessary to elucidate the precise structural features responsible for their interaction with trypsin and their potential inhibitory activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4R,5R,6R,7R,8R,11R,14S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadecan-8-yl] acetate](/img/structure/B1213714.png)
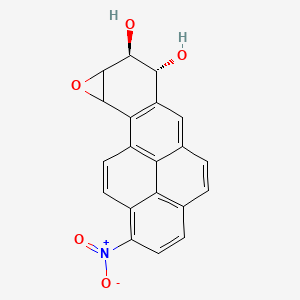
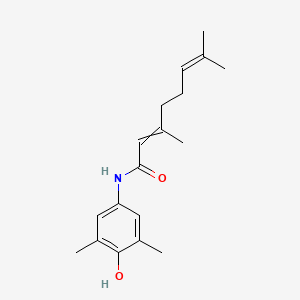
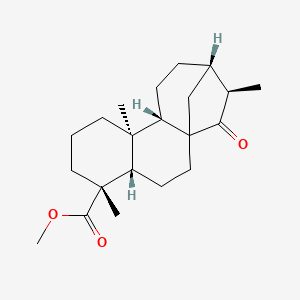
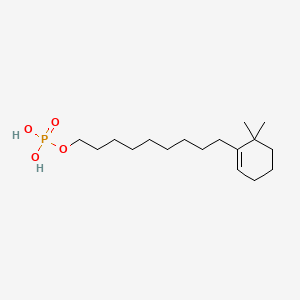

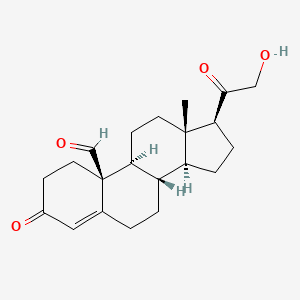
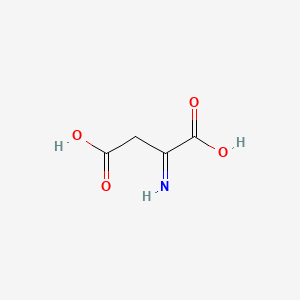

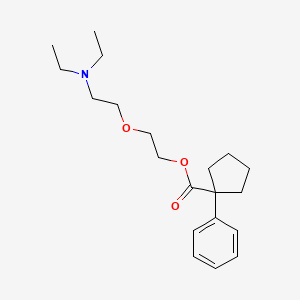
![[(1R,5R)-8-Methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]3-hydroxy-2-phenylpropanoate](/img/structure/B1213731.png)


